

An In-depth Technical Guide to 4-Chlorobenzhydrol: Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Chlorobenzhydrol**

Cat. No.: **B192747**

[Get Quote](#)

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Chlorobenzhydrol**, tailored for researchers, scientists, and drug development professionals. The document outlines its chemical identity, physicochemical characteristics, synthesis protocols, and its role in pharmaceutical applications.

Chemical Identity and Structure

4-Chlorobenzhydrol, also known as (4-chlorophenyl)(phenyl)methanol, is an organic compound with the chemical formula $C_{13}H_{11}ClO$.^{[1][2]} It belongs to the class of diarylmethanes and is structurally characterized by a benzhydrol moiety with a chlorine atom substituted on one of the phenyl rings at the para position.

Identifier	Value
IUPAC Name	(4-chlorophenyl)(phenyl)methanol ^[3]
CAS Number	119-56-2 ^{[1][2]}
Molecular Formula	$C_{13}H_{11}ClO$ ^{[1][2]}
Molecular Weight	218.68 g/mol ^{[1][2]}
SMILES	<chem>OC(c1ccccc1)c2ccc(Cl)cc2</chem>
InChI Key	AJYOOHCNOXWTKJ-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of **4-Chlorobenzhydrol** are summarized in the table below. It is a white crystalline powder at room temperature and is insoluble in water but soluble in organic solvents like ethanol and acetone.[\[1\]](#)[\[4\]](#)[\[5\]](#)

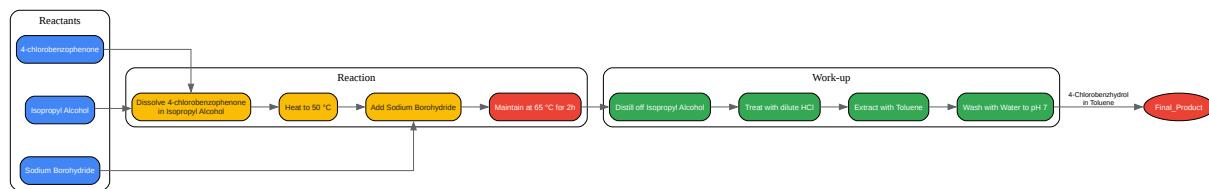
Property	Value	Source(s)
Appearance	White crystalline powder	[1] [4]
Melting Point	58-60 °C	[1]
Boiling Point	150-151 °C at 2.6 mmHg	[1]
Density	~1.118 g/cm ³ (estimate)	[1]
pKa	13.34 ± 0.20 (Predicted)	[1] [4]
Water Solubility	Insoluble	[1] [4]
Refractive Index	1.5260 (estimate)	[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4-Chlorobenzhydrol**. Key spectral information is available across various databases.

Spectrum Type	Availability
¹ H NMR	Available [3] [6]
¹³ C NMR	Available [6]
Infrared (IR)	Available [3] [6]
Mass Spectrometry (MS)	Available [3] [6]
Raman	Available [3] [6]

Experimental Protocols: Synthesis of 4-Chlorobenzhydrol


4-Chlorobenzhydrol is commonly synthesized by the reduction of 4-chlorobenzophenone. Two detailed experimental protocols are provided below.

Synthesis via Sodium Borohydride Reduction

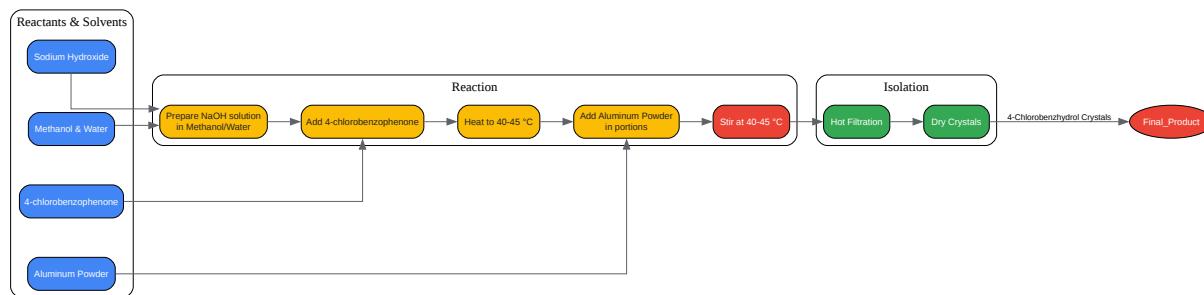
This method involves the reduction of 4-chlorobenzophenone using sodium borohydride in an alcoholic solvent.

Experimental Procedure:[1][7]

- Dissolve 5.0 g (0.023 mol) of 4-chlorobenzophenone in 15 mL of isopropyl alcohol (IPA).
- Heat the solution to 50 °C.
- Add 0.265 g (0.007 mol) of sodium borohydride in one portion.
- Maintain the reaction temperature at 65 °C for 2 hours.
- Distill the reaction mixture to remove approximately 90% of the isopropyl alcohol.
- Cool the resulting solution and treat it with dilute HCl (5 mL of concentrated HCl in 20 mL of water).
- Extract the product with 15 mL of toluene.
- Wash the toluene extract with water until the pH is neutral (pH 7).
- The resulting product in the toluene extract can be used for subsequent steps without isolation or can be concentrated to isolate the solid product.

[Click to download full resolution via product page](#)

Synthesis of **4-Chlorobenzhydrol** via Sodium Borohydride Reduction.


Synthesis via Aluminum Powder Reduction

An alternative method for the synthesis of **4-Chlorobenzhydrol** utilizes aluminum powder as the reducing agent in a basic methanolic solution.

Experimental Procedure:[8]

- Prepare a solution by mixing 850 mL of methanol and 150 mL of water in a reaction vessel.
- Add 1.3 mol of sodium hydroxide to the methanol-water mixture and stir until completely dissolved.
- Add 1 mol of 4-chlorobenzophenone to the solution and stir thoroughly.
- Raise the temperature of the reaction mixture to 40-45 °C.
- Add 0.8 mol of aluminum powder in small portions, maintaining the temperature at 40-45 °C.
- Continue stirring at 40-45 °C until the reaction is complete.

- Filter the hot reaction mixture to collect the crystalline product.
- Dry the collected crystals to obtain **4-Chlorobenzhydrol**.

[Click to download full resolution via product page](#)

Synthesis of **4-Chlorobenzhydrol** via Aluminum Powder Reduction.

Applications in Drug Development

4-Chlorobenzhydrol serves as a key intermediate in the synthesis of various pharmaceutical compounds.[4] Its primary application is in the production of antihistamines, such as cetirizine, and other active pharmaceutical ingredients.[4][9] It is also identified as a related compound or impurity in the synthesis of drugs like meclizine.[10] The presence of the chlorine atom enhances its reactivity, making it a versatile building block in organic synthesis for the development of new therapeutic agents.[5][11]

Safety and Handling

4-Chlorobenzhydrol is considered harmful if swallowed, in contact with skin, or if inhaled, and it can cause irritation to the eyes, respiratory system, and skin.^[4] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.^[12] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.^[12] For detailed safety information, refer to the Safety Data Sheet (SDS).^{[13][14]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 119-56-2,4-Chlorobenzhydrol | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. 4-Chlorobenzhydrol | C13H11ClO | CID 8401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. CAS 119-56-2: 4-Chlorobenzhydrol | CymitQuimica [cymitquimica.com]
- 6. 4-Chlorobenzhydrol(119-56-2) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Chlorobenzhydrol | 119-56-2 [chemicalbook.com]
- 8. Preparation method of 4-chlorobenzhydrol - Eureka | Patsnap [eureka.patsnap.com]
- 9. nbinno.com [nbino.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chlorobenzhydrol: Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b192747#4-chlorobenzhydrol-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com